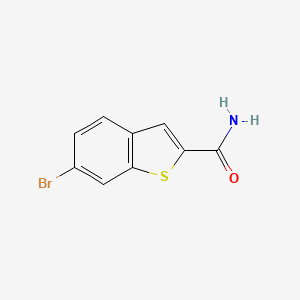

6-Bromo-1-benzothiophene-2-carboxamide

Description

Contextual Significance of Benzothiophene (B83047) Carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery

Benzothiophene and its derivatives have garnered significant interest from medicinal chemists due to their structural versatility and wide range of pharmacological properties. researchgate.netrsc.org The benzothiophene core is present in several clinically approved drugs, highlighting its therapeutic relevance. For instance, Raloxifene is a selective estrogen receptor modulator used for the treatment of osteoporosis, and Zileuton is an inhibitor of leukotriene synthesis used for asthma management. researchgate.net

The incorporation of a carboxamide moiety into the benzothiophene scaffold further enhances its potential for biological interactions. Carboxamides are known to form hydrogen bonds, a key interaction in molecular recognition at biological targets. nih.gov This functional group is a common feature in many successful drug molecules, contributing to their binding affinity and specificity. nih.gov

The combination of the benzothiophene nucleus and the carboxamide group has given rise to a class of compounds with a broad spectrum of reported biological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. researchgate.netnih.govmdpi.com The specific substitution pattern on the benzothiophene ring and the nature of the substituent on the carboxamide nitrogen can be systematically varied to modulate the pharmacological profile of the resulting molecules. This modularity makes the benzothiophene carboxamide scaffold an attractive starting point for the design and synthesis of new therapeutic agents.

Below is a table summarizing the diverse biological activities associated with the benzothiophene carboxamide scaffold, providing a context for the research interest in 6-Bromo-1-benzothiophene-2-carboxamide.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Enzyme Inhibition | Various (e.g., Cancer, Metabolic Diseases) |

| Antiviral | Infectious Diseases |

Overview of Key Research Trajectories for this compound

While specific research on this compound is still emerging, the established activities of related compounds provide a clear indication of its potential research trajectories. The presence of the bromine atom at the 6-position is of particular interest, as halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding interactions.

Anticancer Research: A primary focus of investigation for benzothiophene carboxamides is their potential as anticancer agents. mdpi.comnih.gov Research in this area often involves screening against various cancer cell lines to determine cytotoxic activity. For instance, derivatives of thiophene (B33073) carboxamides have been investigated as biomimetics of the natural anticancer agent Combretastatin A-4. mdpi.com A plausible research trajectory for this compound would involve its synthesis and subsequent evaluation for antiproliferative activity against a panel of human cancer cell lines. Mechanistic studies could then be pursued to identify its molecular target, which could involve key proteins in cancer progression such as kinases or polymerizing proteins like tubulin.

Enzyme Inhibition: Benzothiophene derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov For example, certain benzothiophene-2-carboxamide derivatives have been investigated as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer. nih.gov Another study identified benzothiophene carboxylates as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, relevant to metabolic diseases. nih.gov Future research on this compound could therefore explore its inhibitory activity against a range of clinically relevant enzymes.

Antimicrobial Drug Discovery: The benzothiophene scaffold is also a component of molecules with antimicrobial properties. nih.gov Research in this domain would involve evaluating this compound for its ability to inhibit the growth of various pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies, where the carboxamide portion of the molecule is modified, could be employed to optimize its antimicrobial potency and spectrum of activity.

The following table outlines potential research directions for this compound, based on the known activities of its structural analogs.

| Research Trajectory | Investigated Activities | Potential Molecular Targets |

| Anticancer Drug Discovery | Cytotoxicity against cancer cell lines, induction of apoptosis, cell cycle arrest. | Tubulin, Protein Kinases, Topoisomerases |

| Enzyme Inhibition | Inhibition of specific enzyme activity. | Kinases, Proteases, Dehydrogenases |

| Antimicrobial Agent Development | Inhibition of bacterial and fungal growth. | Essential microbial enzymes, cell wall synthesis |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBHJNHSMWCHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296527 | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-27-6 | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 6-Bromo-1-benzothiophene-2-carboxamide Core Structure

The synthesis of the core structure of this compound is a multi-step process that involves the careful assembly of the bicyclic system and the introduction of the carboxamide functionality.

The journey towards this compound begins with the synthesis of appropriately substituted precursors. A key starting material is 4-bromothiophenol (B107966). Direct bromination of thiophenol is generally avoided as it primarily leads to the formation of diphenyl disulfide. google.com Therefore, indirect methods are employed for the synthesis of brominated thiophenols.

One common method for the synthesis of 4-bromothiophenol is the reduction of 4-bromobenzenesulfonyl chloride. chemicalbook.comwikipedia.org This transformation can be achieved using reducing agents like red phosphorus in the presence of iodine in an acidic medium. chemicalbook.comwikipedia.org Another viable route is the hydrogenation of 4,4'-dibromodiphenyl disulfide. chemicalbook.comwikipedia.org

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 4-Bromobenzenesulfonyl chloride | Red phosphorus, iodine, acidic solution | 4-Bromothiophenol | chemicalbook.com, wikipedia.org |

| 4,4'-Dibromodiphenyl disulfide | Hydrogenation | 4-Bromothiophenol | chemicalbook.com, wikipedia.org |

With a suitable precursor like 4-bromothiophenol in hand, the next critical step is the formation of the benzothiophene (B83047) ring system with a functional group at the 2-position that can be converted to a carboxamide. A common strategy involves the reaction of the thiophenol with an appropriate two-carbon electrophile, followed by an intramolecular cyclization.

For instance, 4-bromothiophenol can be reacted with a haloacetic acid derivative, such as chloroacetic acid, to form an S-arylthioacetic acid. This intermediate can then undergo cyclization under acidic conditions to form the corresponding benzothiophen-3(2H)-one, which can be further manipulated. A more direct approach to the 2-carboxy functionalized benzothiophene involves reacting the thiophenol with a molecule like α,β-dihaloacrylic acid or a propiolic acid derivative, followed by cyclization.

A well-established method for the synthesis of benzothiophenes is the oxidative cyclization of mercapto cinnamic acid in the presence of an alkaline solution, which proceeds with the loss of carbon dioxide. While this specific example leads to the parent benzothiophene, modifications of this approach can be envisioned to yield the desired 2-carboxy substituted product.

The final step in the synthesis of the core structure is the formation of the amide bond at the 2-position. This is typically achieved by converting the corresponding 6-bromo-1-benzothiophene-2-carboxylic acid into the desired carboxamide.

The carboxylic acid can be activated for amidation through several methods. A common approach is the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-bromo-1-benzothiophene-2-carbonyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish the target carboxamide.

Alternatively, direct coupling of the carboxylic acid with an ammonia source can be facilitated by a variety of coupling agents. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by ammonia.

| Method | Reagents | Intermediate | Final Step |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 6-Bromo-1-benzothiophene-2-carbonyl chloride | Reaction with ammonia |

| Direct Coupling | Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, DMAP) | Activated ester | Reaction with ammonia |

A study on the synthesis of various benzothiophene carboxamide derivatives utilized the fusion process between benzothiophene-2-carbonyl chloride and various amines at elevated temperatures, resulting in high yields of the corresponding amides.

Derivatization Strategies for Functionalizing this compound and its Analogues

The this compound core structure offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogues.

The bromine atom at the 6-position of the benzothiophene ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions. These reactions are typically catalyzed by transition metals, most commonly palladium.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.govresearchgate.net This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method is used to form a carbon-nitrogen bond by coupling the this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comacsgcipr.org This allows for the synthesis of a wide array of 6-amino-1-benzothiophene-2-carboxamide derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron reagent | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, amine base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, strong base |

The carboxamide group at the 2-position can also be chemically transformed to introduce new functionalities.

Dehydration to Nitriles: The primary carboxamide can be dehydrated to the corresponding nitrile (cyano group) using a variety of dehydrating agents. rsc.orgresearchgate.netorganic-chemistry.org Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. researchgate.net More modern and milder methods utilizing reagents like oxalyl chloride in combination with a base and a phosphine (B1218219) oxide catalyst have also been developed. nih.gov

Reduction to Amines: The carboxamide can be reduced to the corresponding aminomethyl group. organic-chemistry.orglibretexts.org A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). More recent methods have employed various silane-based reducing agents in the presence of a catalyst, which can offer greater functional group tolerance. organic-chemistry.org

| Transformation | Product Functional Group | Common Reagents |

| Dehydration | Nitrile (-CN) | P₂O₅, POCl₃, SOCl₂, (COCl)₂, Trifluoroacetic anhydride |

| Reduction | Amine (-CH₂NH₂) | Lithium aluminum hydride (LiAlH₄), Silanes with a catalyst |

Electrophilic Aromatic Substitution on the Benzothiophene Nucleus

The benzothiophene ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the inherent electronic properties of the bicyclic system and the directing effects of the existing substituents: the carboxamide group at the C2 position, the bromine atom at the C6 position, and the sulfur heteroatom.

The sulfur atom in the thiophene (B33073) ring is electron-donating through resonance, which activates the ring towards electrophiles, particularly at the C3 and C2 positions. However, the C2 position is already substituted. The carboxamide group (-CONH₂) at the C2 position is an electron-withdrawing and deactivating group, which would typically direct incoming electrophiles to the meta-positions of the thiophene ring, if it were a benzene (B151609) ring. On the benzene portion of the molecule, the bromine atom at C6 is a deactivating but ortho-, para-director.

Considering these competing effects, electrophilic attack can occur on either the thiophene or the benzene ring. Attack on the thiophene ring, primarily at the C3 position, is often favored due to the activating nature of the sulfur atom. However, substitution on the benzene ring is also possible, directed by the bromine atom to the C7 (ortho) and C4 (para) positions. The outcome of a specific reaction is highly dependent on the reaction conditions and the nature of the electrophile.

Research on the nitration of the closely related benzo[b]thiophen-2-carboxylic acid has shown that substitution occurs at multiple positions, including the 3-, 4-, 6-, and 7-positions, highlighting the complex interplay of directing effects. For this compound, similar outcomes can be anticipated for reactions such as nitration and halogenation.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Potential Major Products | Predicted Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-3-nitro-1-benzothiophene-2-carboxamide | C3 |

| 6-Bromo-7-nitro-1-benzothiophene-2-carboxamide | C7 | ||

| Bromination | Br₂, FeBr₃ | 3,6-Dibromo-1-benzothiophene-2-carboxamide | C3 |

| 6,7-Dibromo-1-benzothiophene-2-carboxamide | C7 |

Note: The table represents predicted outcomes based on established principles of electrophilic aromatic substitution on benzothiophene derivatives. Actual product distribution may vary based on specific experimental conditions.

Palladium-Catalyzed Cross-Coupling Methods for Structural Diversification

The bromine atom at the C6 position of this compound serves as an excellent handle for structural diversification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The most common and versatile of these methods include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively, onto the benzothiophene core, enabling the synthesis of diverse compound libraries.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures.

Table 2: Representative Conditions for Suzuki Coupling of this compound

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for the synthesis of arylalkynes.

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 |

| Propargyl alcohol | Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction utilizes a palladium catalyst with specialized phosphine ligands and a strong base.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| Benzylamine | G3-XPhos Palladacycle | - | K₃PO₄ | t-Amyl alcohol | 100 |

Biological Activity and Molecular Mechanisms of Action

Anti-Infective Properties

The primary anti-infective property discussed for this class of compounds is their antimalarial activity. As detailed in section 3.1.2.2, bromo-benzothiophene carboxamide derivatives are potent inhibitors of Plasmodium growth, specifically targeting the asexual blood stages which are responsible for the clinical manifestations of malaria. nih.govCurrent time information in Pasuruan, ID.

Antimalarial Activity in vitro and in vivo

No studies have been identified that specifically evaluate the antimalarial properties of 6-Bromo-1-benzothiophene-2-carboxamide. Research on related "bromo-benzothiophene carboxamide derivatives" has indicated potential antimalarial effects, with compounds such as 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide showing activity against Plasmodium species. However, these findings cannot be directly extrapolated to the 6-bromo isomer.

Antiviral Activity, including Anti-Norovirus Agents

The antiviral potential of this compound has not been reported. While studies on "heterocyclic carboxamide derivatives" have identified compounds with anti-norovirus activity, these have been based on a thiophene (B33073), not a benzothiophene (B83047), core structure. There is no available data to suggest that this compound possesses any antiviral efficacy.

Antimicrobial Efficacy

Specific data on the antimicrobial activity of this compound against bacterial or fungal pathogens is not present in the current scientific literature. Investigations into other substituted benzo[b]thiophene derivatives have revealed antimicrobial properties, but this information does not directly pertain to the 6-bromo-2-carboxamide variant.

Anticancer and Antitumor Research

The potential of this compound as an anticancer agent remains unexplored.

Modulation of STAT3 Signaling Pathways

There are no published studies linking this compound to the modulation of the STAT3 signaling pathway. Research into other classes of benzothiophene derivatives, such as 2-carbonylbenzo[b]thiophene 1,1-dioxides, has shown inhibition of STAT3, but this is not indicative of the activity of the compound .

Studies on Cytotoxic Effects in Malignant Cell Lines

Direct evaluation of the cytotoxic effects of this compound on malignant cell lines has not been documented. While various thiophene and benzothiophene derivatives have been assessed for their anticancer properties, no such data is available for this specific molecule.

Neurobiological Investigations

There is a lack of research into the neurobiological effects of this compound. Studies on other benzo[b]thiophene analogs have suggested potential roles in neuroprotection, but no investigations have been carried out on the 6-bromo-2-carboxamide derivative.

Modulation of Amyloid Beta (Aβ42) Aggregation

The aggregation of the amyloid-beta peptide, particularly the 42-amino-acid-long form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. This process leads to the formation of soluble oligomers and insoluble fibrils that accumulate as plaques in the brain, contributing to neuronal dysfunction and death. Consequently, the modulation of Aβ42 aggregation is a primary therapeutic strategy.

Research into N-phenylbenzo[b]thiophene-2-carboxamide derivatives has revealed their ability to influence the kinetics of Aβ42 fibrillogenesis. nih.gov Studies utilizing thioflavin T (ThT) fluorescence spectroscopy, a common method for monitoring amyloid fibril formation, have demonstrated that these compounds can either inhibit or promote Aβ42 aggregation depending on the nature and position of substituents on the phenyl ring. nih.govresearchgate.net

For instance, derivatives possessing a methoxyphenol pharmacophore have been shown to inhibit Aβ42 aggregation in a concentration-dependent manner. nih.govnih.gov Conversely, the presence of a 4-methoxyphenyl (B3050149) ring has been observed to significantly accelerate Aβ42 fibrillogenesis. researchgate.netnih.gov These findings underscore the critical role of the substitution pattern on the biological activity of the benzothiophene-2-carboxamide scaffold.

Computational molecular docking studies suggest that the orientation of the bicyclic benzo[b]thiophene ring system within the Aβ42 assembly is a key determinant of whether the compound will inhibit or accelerate aggregation. researchgate.netnih.gov This indicates that these molecules directly interact with the Aβ42 peptide, influencing its conformational changes and subsequent self-assembly pathway. The ability of these compounds to be chemically modified to either prevent or promote fibrillogenesis highlights their potential as chemical tools to further elucidate the mechanisms of Aβ42 aggregation. nih.gov

Table 1: Effect of N-phenylbenzo[b]thiophene-2-carboxamide Derivatives on Aβ42 Aggregation

| Compound Class | Key Structural Feature | Effect on Aβ42 Aggregation |

| Methoxyphenol-containing derivatives | Methoxyphenol pharmacophore | Inhibition |

| 4-methoxyphenyl-containing derivatives | 4-methoxyphenyl ring | Promotion/Acceleration |

This table is generated based on the findings for the general class of N-phenylbenzo[b]thiophene-2-carboxamide derivatives.

Neuroprotective Effects in Neuronal Models

Beyond the direct modulation of Aβ42 aggregation, the neuroprotective potential of benzo[b]thiophene-2-carboxamide (B1267583) derivatives is a critical aspect of their therapeutic promise. The cytotoxicity induced by Aβ42 aggregates is a major contributor to the neuronal loss observed in Alzheimer's disease.

Studies have demonstrated that planar molecules containing a bicyclic, aromatic benzothiophene ring linked by an amide bond can mitigate the cytotoxicity of Aβ42 in hippocampal HT22 neuronal cells. nih.gov Specifically, certain N-phenylbenzo[d]thiophene-2-carboxamide derivatives have been shown to provide significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced toxicity. researchgate.netnih.gov This neuroprotective effect is linked to the ability of these compounds to bind to Aβ42 prefibrillar or fibrillar aggregates, thereby reducing their harmful impact on neuronal viability. nih.gov

The neuroprotective activity of these compounds further solidifies their potential as valuable pharmacological tools for studying the mechanisms of Aβ42-mediated neurodegeneration and as a foundation for the development of novel therapeutic agents for Alzheimer's disease. nih.gov

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Structural Requirements for Biological Potency

Understanding the precise structural features that govern the biological activity of 6-bromo-1-benzothiophene-2-carboxamide and its analogs is fundamental to the development of potent therapeutic agents. Researchers have systematically modified three key regions of the molecule: the halogen substituent on the benzothiophene (B83047) core, the core structure and carboxamide linker itself, and the substituents attached to the amide nitrogen.

Influence of Halogen Substituents on Biological Activity

The nature and position of substituents on the benzothiophene ring are critical determinants of biological potency. While the parent compound of interest is the 6-bromo derivative, SAR studies have explored various substituents at the 5- and 6-positions to probe their effect on receptor binding and enzyme inhibition.

For instance, in a series of benzo[b]thiophene acylhydrazones designed as antimicrobial agents against multidrug-resistant Staphylococcus aureus, modifications at the 6-position significantly impacted activity. The introduction of a chlorine atom at this position (Compound 1 ) resulted in a potent derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov In contrast, replacing the hydrogen at the 6-position with a fluorine or a trifluoromethyl group led to a decrease in antibacterial activity. nih.gov

In a different therapeutic area, research on urotensin-II (UT) receptor antagonists revealed the importance of substitution on the benzene (B151609) portion of the scaffold. A systematic investigation of substituents at the 5- and 6-positions led to the discovery that a 5-cyano group (Compound 2 ) conferred high antagonistic potency, with an IC50 value of 25 nM. nih.gov This highlights that while a 6-bromo substituent is a key feature, other electron-withdrawing groups at adjacent positions can also drive high affinity for biological targets.

| Compound Name | R1 (Position 5) | R2 (Position 6) | Biological Target / Assay | Activity | Reference |

|---|---|---|---|---|---|

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (1) | H | Cl | S. aureus | MIC = 4 µg/mL | nih.gov |

| N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl)-5-cyanobenzo[b]thiophene-2-carboxamide (2) | CN | H | Urotensin-II Receptor | IC50 = 25 nM | nih.gov |

Contributions of the Benzothiophene Core and Carboxamide Linkage to Activity

The benzothiophene core and the carboxamide linker are foundational elements for the biological activity of this class of compounds. The benzothiophene moiety, an isostere of indole (B1671886), provides a rigid, bicyclic aromatic scaffold that can engage in crucial hydrophobic and π-stacking interactions within protein binding sites. nih.gov Its planar structure is considered advantageous for enhancing receptor binding. mdpi.com The sulfur atom within the thiophene (B33073) ring alters the electronic distribution compared to its benzofuran (B130515) or indole counterparts, which can favorably influence binding affinity and pharmacokinetic properties. mdpi.com

The carboxamide linkage (-CONH-) is indispensable for the activity of many of these derivatives. It acts as a key hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule to its biological target. nih.govresearchgate.net In studies of JNK inhibitors, replacing the 3-carboxamide group on a thiophene ring with a non-hydrogen bonding group like a cyano moiety, or with a carboxylic acid or ester, resulted in a significant loss of inhibitory activity. researchgate.net This underscores the essential role of the amide's hydrogen bonding capacity. Similarly, moving the carboxamide from the 2-position to the 5-position on the thiophene ring rendered the compound completely inactive, demonstrating the critical importance of the specific arrangement of these core components. researchgate.net

Impact of Substituents on the Amide Nitrogen and Terminal Moieties (e.g., Indole, Benzyl (B1604629), Phenyl)

The moiety attached to the amide nitrogen (the "terminal moiety") represents a primary vector for diversification and optimization of activity and selectivity. Extensive research has shown that attaching various aromatic and heterocyclic systems, such as indole, benzyl, and phenyl groups, can profoundly influence biological outcomes.

Indole Moieties: The combination of the benzothiophene scaffold with an indole ring has yielded potent inhibitors of several biological targets. For example, N-(1H-indol-3-yl)benzo[b]thiophene-2-carboxamides were discovered as potent and selective inhibitors of the PERK branch of the unfolded protein response, a key pathway in cancer and neurodegenerative diseases.

Benzyl Moieties: The N-benzyl group is a common substituent that explores hydrophobic pockets in target proteins. In the development of neurokinin-2 (NK₂) receptor antagonists, a complex N-substituted derivative incorporating a benzyl group, 6-methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide (Compound 3 ), was identified as having subnanomolar potency. nih.govresearchgate.net This demonstrates the significant contribution of large, multi-functional groups attached via the amide linker.

Phenyl Moieties: Attaching a substituted phenyl ring to the amide nitrogen is a widely used strategy. In the development of anticancer agents mimicking Combretastatin A-4, a series of N-phenyl-thiophene-carboxamides were synthesized. Compound 4 , N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylthiophene-2-carboxamide, showed potent activity against the Hep3B cancer cell line with an IC50 of 5.46 µM. mdpi.com This highlights the importance of the substitution pattern on the terminal phenyl ring for achieving high potency.

| Compound Name | Terminal Moiety | Biological Target / Assay | Activity | Reference |

|---|---|---|---|---|

| 6-methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide (3) | Substituted Benzyl | Neurokinin-2 (NK₂) Receptor | Subnanomolar potency | nih.govresearchgate.net |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylthiophene-2-carboxamide (4) | Substituted Phenyl | Hep3B Cancer Cell Line | IC50 = 5.46 µM | mdpi.com |

Rational Design Principles Derived from SAR Data

The SAR data gathered from systematic modifications of the benzothiophene-2-carboxamide scaffold have enabled the application of rational design principles for the development of new inhibitors. By understanding the structural requirements for activity, medicinal chemists can design molecules with improved potency and selectivity.

One successful approach involves structure-based design, which utilizes the three-dimensional structure of the target protein. For example, in the design of inhibitors for SUMO-specific proteases (SENPs), researchers started from a hit compound identified through virtual screening and used the protein structures of SENP1, SENP2, and SENP5 to guide modifications. researchgate.netnih.gov Analysis of the protein's binding pocket revealed an unoccupied hydrophobic area adjacent to the initial hit compound. This observation led to the rational design of derivatives with substituents aimed at occupying this pocket, which resulted in a significant increase in potency, achieving IC50 values as low as 0.56 μM. researchgate.netnih.gov

Correlation between Molecular Features and Target Selectivity

Achieving target selectivity is a major challenge in drug discovery, particularly when the targets are members of a highly homologous protein family. SAR studies of benzothiophene-2-carboxamides have provided crucial insights into how subtle molecular modifications can govern selectivity.

A compelling example is the development of selective inhibitors for the SENP family of enzymes. Due to high homology in their catalytic domains, designing selective inhibitors is difficult. However, by exploiting subtle differences in the protein structures, researchers were able to develop benzothiophene-2-carboxamide derivatives with significant selectivity. Through structure-based design, modifications were introduced to the terminal moiety attached to the carboxamide. This led to the identification of an ethyl acetate (B1210297) derivative (Compound 5 ) that not only had submicromolar inhibitory activity but also exhibited a 33-fold selectivity for SENP2 over the closely related SENP5. researchgate.netnih.gov This selectivity was achieved by designing the molecule to interact with specific, non-conserved residues within the binding site of SENP2. This demonstrates a clear correlation between specific molecular features—in this case, the size, shape, and electronic properties of the terminal ester group—and the ability to discriminate between highly similar biological targets.

| Compound Name | Target | IC50 (µM) | Selectivity (SENP5 IC50 / SENP2 IC50) | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-(benzo[b]thiophene-2-carboxamido)acetamido)acetate (5) | SENP2 | 0.56 | 33-fold | researchgate.netnih.gov |

| SENP5 | 18.3 |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in drug discovery for predicting how a potential drug (ligand) might interact with a protein target.

Prediction of Binding Modes and Affinities with Enzyme Targets

Studies on similar benzothiophene (B83047) structures have utilized molecular docking to predict their binding affinity with various enzyme targets. For 6-Bromo-1-benzothiophene-2-carboxamide, this would involve creating a 3D model of the molecule and computationally placing it into the active site of enzymes such as Dihydrofolate reductase (DHS), Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), Sentrin-specific proteases (SENPs), or Peroxisome proliferator-activated receptor gamma (PPARγ). The software would then calculate a docking score, which estimates the binding affinity. Lower binding energy values typically indicate a more stable and potentially more potent interaction. However, no specific docking studies targeting this compound with these particular enzymes are currently published.

Elucidation of Specific Interactions Governing Biological Activity

Beyond predicting binding affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: The carboxamide group (-CONH2) of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Halogen Bonds: The bromine atom at the 6-position could form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Pi-Pi Stacking: The aromatic benzothiophene ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The bicyclic core of the molecule provides a hydrophobic surface that can interact with nonpolar pockets within the target protein.

Analysis of these interactions provides a structural basis for the compound's potential biological activity and can guide the design of more potent derivatives.

Computational Insights into Protein Aggregation Modulation

Some small molecules can influence the aggregation of proteins, a process implicated in neurodegenerative diseases. For instance, studies on N-phenylbenzo[b]thiophene-2-carboxamide, a related compound, have explored its ability to promote the aggregation of Beta-Amyloid (Aβ42) peptides, which is linked to Alzheimer's disease. Computational modeling in such studies suggests that these molecules can interact with Aβ42 oligomers and pentamers, potentially modulating their self-assembly pathways. Similar computational approaches could be applied to this compound to predict its effect on protein aggregation, but specific research in this area has not been reported.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles.

Exploration of Electronic Properties and Reactivity Profiles

DFT calculations can determine a molecule's electronic properties, which are key to understanding its reactivity and behavior. For this compound, these calculations would yield valuable data:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules and biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

DFT studies on analogous thiophene (B33073) derivatives have successfully used these parameters to account for their relative reactivity and biological activities.

Mechanistic Studies of Chemical Transformations

DFT can also be used to model reaction pathways and transition states, providing detailed mechanistic insights into how a molecule is synthesized or how it might be metabolized. For example, in the synthesis of benzothiophene derivatives, DFT could be used to calculate the activation energies for different reaction steps, helping to explain why certain products are formed or to optimize reaction conditions. No specific mechanistic studies using DFT have been published for the chemical transformations of this compound.

Cheminformatics and in silico Drug Design Approaches

The benzothiophene scaffold, particularly the 1-benzothiophene-2-carboxamide core, is a recognized privileged structure in medicinal chemistry. Its derivatives have been the subject of numerous computational and theoretical studies to explore their therapeutic potential. In silico methods, including cheminformatics and molecular modeling, have become indispensable tools in the rational design and discovery of novel drug candidates based on this scaffold. These approaches allow for the high-throughput screening of virtual compound libraries and the prediction of pharmacokinetic and pharmacodynamic properties, thereby accelerating the drug development pipeline.

Virtual Screening for Identifying Novel Ligands and Hits

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For derivatives of this compound, both ligand-based and structure-based virtual screening approaches can be effectively employed.

Ligand-Based Virtual Screening: In the absence of a high-resolution 3D structure of the target protein, ligand-based methods are utilized. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the this compound scaffold, pharmacophore modeling is a powerful tool. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target.

A hypothetical pharmacophore model for a kinase inhibitor, a common target for benzothiophene derivatives, might include:

A hydrogen bond acceptor (the carboxamide oxygen).

A hydrogen bond donor (the carboxamide nitrogen).

An aromatic ring (the benzothiophene core).

A halogen bond donor (the bromine atom at the 6-position).

This model can then be used to screen large virtual databases to identify novel compounds that match the pharmacophore and are therefore potential hits.

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, structure-based virtual screening, primarily through molecular docking, is the preferred method. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically expressed as a docking score.

In a hypothetical screening campaign targeting a specific kinase, a library of virtual derivatives of this compound could be docked into the ATP-binding site. The docking scores would then be used to rank the compounds, prioritizing those with the most favorable predicted binding energies for synthesis and biological evaluation. The interactions of the lead compound with key amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are crucial for its inhibitory activity.

Below is an illustrative data table of a virtual screening campaign for a hypothetical series of this compound derivatives against a kinase target.

| Compound ID | R-Group (on Carboxamide Nitrogen) | Docking Score (kcal/mol) | Key Predicted Interactions |

| BTZ-Br-001 | -H | -7.8 | H-bond with hinge region |

| BTZ-Br-002 | -Methyl | -8.2 | H-bond with hinge, hydrophobic interaction |

| BTZ-Br-003 | -Phenyl | -9.5 | H-bond with hinge, π-π stacking |

| BTZ-Br-004 | -(4-fluorophenyl) | -9.9 | H-bond with hinge, π-π stacking, halogen bond |

| BTZ-Br-005 | -Cyclohexyl | -8.9 | H-bond with hinge, extensive hydrophobic contact |

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Pharmacological Profiles and Lead Optimization Strategies

Following the identification of initial hits from virtual screening, the next crucial step is lead optimization. This iterative process involves modifying the chemical structure of a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods play a pivotal role in guiding these modifications. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. This allows medicinal chemists to prioritize the synthesis of analogs with a higher probability of success.

ADMET Prediction: A significant cause of late-stage drug failure is poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction models are therefore essential in lead optimization. nih.gov These models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for off-target toxicity. For instance, the bromine atom at the 6-position of the benzothiophene ring can influence lipophilicity and metabolic pathways, and its impact can be assessed using computational tools.

A hypothetical ADMET profile for a lead compound from the this compound series is presented below.

| Property | Predicted Value | Desired Range |

| LogP | 3.5 | < 5 |

| Aqueous Solubility (logS) | -4.2 | > -4 |

| Human Intestinal Absorption | High (>90%) | High |

| Blood-Brain Barrier Permeability | Low | Low (for peripherally acting drugs) |

| CYP2D6 Inhibition | No | No |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

This table is for illustrative purposes and does not represent actual experimental data.

Lead Optimization Strategies: Based on the insights from molecular docking, QSAR, and ADMET prediction, several optimization strategies can be employed for the this compound scaffold:

Structure-Activity Relationship (SAR) Exploration: Systematic modification of the carboxamide side chain (the R-group) to explore interactions with different pockets of the target's active site. For example, introducing polar groups could enhance solubility and form additional hydrogen bonds, while larger aromatic moieties could exploit hydrophobic pockets.

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., -Cl, -CF3, -CN) to modulate electronic properties, metabolic stability, and target interactions.

Scaffold Hopping: In more advanced stages, the benzothiophene core itself could be replaced with other heterocyclic systems to discover novel intellectual property and potentially improved drug-like properties, while retaining the key binding interactions of the carboxamide pharmacophore.

Through these iterative cycles of in silico prediction and chemical synthesis, the this compound scaffold can be systematically optimized to yield potent, selective, and drug-like clinical candidates.

Emerging Research Directions and Future Perspectives

Development of Highly Selective Agents for Emerging Therapeutic Targets

A primary focus of current research is the development of benzothiophene (B83047) carboxamide derivatives that exhibit high selectivity for specific, often novel, therapeutic targets. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Researchers have successfully designed benzothiophene-2-carboxamide derivatives as selective inhibitors of SUMO-specific proteases (SENPs), which are implicated in various cancers. nih.gov Due to the high homology among SENP family members, achieving selectivity has been a significant challenge. nih.gov Starting from a virtual screening hit, a series of inhibitors were rationally designed based on the protein structures of SENP1, SENP2, and SENP5. This effort led to the identification of compounds with submicromolar inhibitory activity and a notable 33-fold selectivity for SENP2 over SENP5, representing some of the most potent and selective nonpeptidic inhibitors for the SENP family reported to date. nih.gov

The utility of this scaffold extends to neurodegenerative diseases and infectious agents. N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease. researchgate.net Certain compounds demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net In the field of virology, heterocyclic carboxamides have been identified as potent anti-norovirus agents. jst.go.jp A screening campaign identified an initial lead compound which, through structural optimization including the incorporation of halogen substituents, led to a hybrid compound with significantly enhanced potency. jst.go.jp Further studies have explored benzo[b]thiophene acylhydrazones as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus. nih.govmdpi.com

Additionally, derivatives of the core structure are being investigated for other complex diseases. Benzothiophene carboxamides have been evaluated as antihypertriglyceridemic agents, with specific compounds significantly reducing plasma triglyceride levels while increasing high-density lipoprotein levels in preclinical models. nih.gov Other analogs have been designed to target the RhoA/ROCK pathway, which is a key regulator of cellular processes that can promote tumor growth and metastasis. nih.gov

Advanced Computational Modeling for Precise Rational Design and Optimization

The rational design and optimization of benzothiophene carboxamide derivatives are increasingly reliant on advanced computational modeling techniques. These in silico methods provide deep insights into molecular interactions, guiding the synthesis of more potent and selective compounds.

Structure-based drug design is a cornerstone of this approach. For the development of selective SENP inhibitors, researchers utilized the protein crystal structures of SENP1, SENP2, and SENP5 to guide the design of new benzothiophene-2-carboxamide derivatives. nih.gov This process involved identifying an unoccupied hydrophobic pocket within the target enzyme, which was then exploited to enhance binding affinity and achieve an IC₅₀ value as low as 0.56 μM. nih.gov

Molecular docking is another widely used computational tool. It has been employed to predict the binding modes of N-phenylbenzo[b]thiophene-2-carboxamide derivatives with Aβ42, suggesting that the orientation of the bicyclic aromatic ring system is a critical factor in determining whether the compound inhibits or accelerates aggregation. researchgate.net Similarly, docking studies on thiophene-2-carboxamide derivatives have been used to elucidate interactions with various protein targets, helping to explain their biological activities, such as antibacterial and antioxidant effects. nih.gov These studies are often complemented by Density Functional Theory (DFT) calculations, which provide information on the electronic properties and reactivity patterns of the molecules. nih.govresearchgate.net

A fragment-based lead generation approach has also proven effective. This strategy was used to design dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-tubulin polymerization, both important targets in cancer therapy. nih.gov By identifying common pharmacophoric features among known inhibitors, novel structures incorporating the ortho-amino thiophene (B33073) carboxamide scaffold were designed and subsequently validated through molecular docking simulations within the respective binding sites. nih.gov

| Computational Technique | Application in Benzothiophene Carboxamide Research | Key Findings/Goals |

| Structure-Based Design | Design of selective SENP inhibitors. nih.gov | Identification of a key hydrophobic pocket, leading to submicromolar potency. nih.gov |

| Molecular Docking | Predicting binding modes with Aβ42, VEGFR-2, and tubulin. researchgate.netnih.gov | Understanding structure-activity relationships and explaining inhibitory mechanisms. researchgate.netnih.gov |

| DFT Calculations | Studying electronic structure and reactivity of thiophene carboxamides. nih.govresearchgate.net | Gaining insights into molecular properties that influence biological activity. nih.govresearchgate.net |

| Fragment-Based Design | Generation of dual VEGFR-2/β-tubulin inhibitors. nih.gov | Creation of novel lead structures by combining active fragments. nih.gov |

Integration of High-Throughput Screening with Mechanistic Studies for Compound Prioritization

The discovery of novel benzothiophene carboxamide-based therapeutic agents is often initiated through High-Throughput Screening (HTS), which allows for the rapid evaluation of large chemical libraries. combichemistry.com The integration of HTS with detailed mechanistic studies is essential for prioritizing the most promising hit compounds for further development.

HTS can be performed experimentally or virtually. Virtual screening was the starting point for the discovery of the aforementioned selective SENP inhibitors. nih.gov In other cases, large-scale experimental HTS campaigns are employed. For instance, a screen of a 125,000-compound library using a novel double reporter system identified a new class of antibacterial agents based on a bithiophene-carboxylate scaffold. nih.gov This HTS platform was designed not only to identify active compounds but also to provide initial mechanistic information by distinguishing between molecules that block protein translation and those that induce an SOS response in bacteria. nih.gov

Following the identification of hits from an initial screen, a series of mechanistic and biophysical assays are conducted for validation and prioritization. After identifying cytotoxic thiophene carboxamide derivatives against cancer cell lines, researchers performed further investigations to understand their mechanism of action. mdpi.com These studies included caspase-3/7 assays to measure apoptosis, mitochondrial membrane potential assays, and immunofluorescence imaging, which revealed that the lead compound selectively induces the intrinsic apoptotic pathway in cancer cells. mdpi.com

Advanced screening workflows now incorporate the on-the-fly synthesis of compound libraries in a miniaturized format, followed immediately by screening. nih.gov One such approach used acoustic dispensing technology to synthesize a 1536-compound library on a nanomole scale, which was then screened in its unpurified form against an oncogenic protein-protein interaction target using differential scanning fluorimetry (DSF). nih.gov Hits were then cross-validated for their binding affinity using a secondary, more detailed technique called microscale thermophoresis (MST). nih.gov This integration of automated synthesis, primary screening, and secondary mechanistic validation accelerates the discovery process significantly. nih.gov

Exploration of Multifunctional Benzothiophene Carboxamide Derivatives

There is growing interest in developing single chemical entities that can modulate multiple biological targets or pathways simultaneously. Such multifunctional or polypharmacological agents could offer improved efficacy or address complex diseases with multifactorial pathologies. The versatile benzothiophene carboxamide scaffold is well-suited for this type of exploration.

A clear example is the deliberate design of dual-target anticancer agents. Researchers have successfully developed ortho-amino thiophene carboxamide derivatives that act as dual inhibitors of VEGFR-2, a key regulator of angiogenesis, and β-tubulin polymerization, which disrupts cell division. nih.gov The most active compounds in this series demonstrated higher cytotoxicity against liver cancer cells than the established drug Sorafenib and were shown to arrest the cell cycle and induce apoptosis through multiple pathways. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1-benzothiophene-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions or functional group transformations. For example, brominated benzothiophene intermediates (e.g., 6-bromo-1-benzothiophene-2-carboxylic acid ) can be converted to the carboxamide using coupling agents like HATU or EDCI with NH₃ or amines. Reaction optimization should involve:

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl boronic acids are intermediates .

- Yield Improvement : Use Design of Experiments (DOE) to optimize stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H/¹³C NMR for benzothiophene aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Confirm the presence of amide C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >97% purity thresholds as per industry standards .

Q. What are the best practices for handling brominated intermediates during synthesis?

- Methodological Answer :

- Safety Protocols : Use fume hoods, gloves, and eye protection due to bromine’s volatility and toxicity .

- Storage : Store brominated precursors at 0–6°C to prevent degradation .

- Quenching : Neutralize excess bromine with Na₂S₂O₃ solutions to avoid uncontrolled reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or over-coupled dimers) .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in amide groups) or kinetic isotope effects to trace reaction pathways .

- Computational Modeling : Apply DFT calculations to compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What strategies can mitigate steric hindrance in functionalizing the benzothiophene core?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe or -CONHR) to control regioselectivity during bromination .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically crowded systems .

- Protecting Groups : Temporarily block reactive sites with TMS or Boc groups before functionalization .

Q. How can the stability of this compound under physiological conditions be assessed?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .

- Metabolic Profiling : Use liver microsome assays to identify oxidation or hydrolysis metabolites .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .

Q. What computational tools are effective for predicting the pharmacological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogous carboxamides .

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories using GROMACS .

Data Analysis and Validation

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR?

- Methodological Answer :

- Column Calibration : Use certified reference standards for HPLC calibration .

- NMR Integration : Ensure proper baseline correction and peak deconvolution for quantitative analysis .

- Cross-Validation : Compare results with orthogonal methods like elemental analysis or mass spectrometry .

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

- Methodological Answer :

- SAR Libraries : Synthesize derivatives with varied substituents (e.g., -F, -NO₂, -CH₃) at the 3-, 4-, or 5-positions .

- High-Throughput Screening (HTS) : Use 96-well plates to test antimicrobial or anticancer activity at multiple concentrations .

- Multivariate Analysis : Apply PCA or PLS regression to identify critical structural features driving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.